2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-amino-3-cyclobutylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-8-4-7(6-2-1-3-6)11-12(8)5-9(13)14/h4,6H,1-3,5,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPWONAKEIYJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding. The compound may bind to its target, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways. The compound’s interaction with its targets could lead to changes in these pathways, resulting in downstream effects.
Biological Activity
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The chemical formula for this compound is with a molecular weight of 197.23 g/mol. The compound belongs to the pyrazole family, which is known for diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, a related pyrazole derivative demonstrated inhibition of cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 3.5 | Cell cycle arrest (G2/M phase) |
| 2-(5-amino...) | A549 (Lung Cancer) | 4.8 | Inhibition of proliferation |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented in several studies. These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses.
Case Study:
A study evaluated the anti-inflammatory activity of several pyrazole derivatives, including this compound, using an in vivo model of inflammation induced by carrageenan. The results showed a significant reduction in paw edema compared to the control group.
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various bacterial strains. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activities of this compound are believed to be mediated through multiple pathways:
- Inhibition of Kinases : Similar compounds have shown selective inhibition of various kinases involved in cancer progression.
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Antioxidant Properties : Some studies suggest that pyrazole derivatives can scavenge free radicals, thereby reducing oxidative stress.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the pyrazole ring and modifications to the acetic acid moiety. Key examples include:
Table 1: Comparison of Structural and Physicochemical Properties
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid generally follows these key steps:
- Formation of the pyrazole core with appropriate substitution at positions 3 and 5.
- Introduction of the cyclobutyl substituent at the 3-position of the pyrazole ring.
- Selective amination at the 5-position to introduce the amino group.
- Attachment of the acetic acid side chain at the N1 position of the pyrazole.
Preparation of the Pyrazole Core with Cyclobutyl Substitution
A common approach involves starting from cyclobutyl-substituted hydrazines or cyclobutyl ketones reacting with appropriate 1,3-dicarbonyl compounds or equivalents to form the pyrazole ring.
- For example, the reaction of cyclobutyl hydrazine with ethyl acetoacetate or similar β-ketoesters under acidic or basic conditions can yield 3-cyclobutyl-1H-pyrazole derivatives.
- The cyclobutyl group is introduced via cyclobutyl-substituted hydrazines or through alkylation of pyrazole intermediates.
Amination at the 5-Position of Pyrazole
Selective amination at the 5-position can be achieved by:
- Nitration followed by reduction: Introduction of a nitro group at the 5-position, followed by catalytic hydrogenation or chemical reduction to the amino group.
- Direct amination using amination reagents or via substitution reactions on halogenated pyrazole intermediates.
Attachment of the Acetic Acid Moiety at N1
The acetic acid group is typically introduced via alkylation of the pyrazole nitrogen with a suitable haloacetic acid derivative or by coupling reactions:
- Alkylation: Reaction of the pyrazole with haloacetic acid esters or halides under basic conditions to form the N1-substituted acetic acid derivative.
- Coupling reactions: Using activated carboxylic acid derivatives such as acid chlorides or anhydrides in the presence of coupling agents (e.g., HATU, COMU) to attach the acetic acid side chain.
Representative Detailed Procedure (Based on Related Pyrazole Derivatives)
A detailed synthetic procedure adapted from related pyrazole derivatives preparation is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Cyclobutyl hydrazine + β-ketoester, reflux in ethanol | Formation of 3-cyclobutyl-1H-pyrazole core | Typically 70-85% yield |
| 2 | Nitration agent (e.g., HNO3/H2SO4), low temperature | Introduction of nitro group at 5-position | Controlled to avoid over-nitration |
| 3 | Catalytic hydrogenation (Pd/C, H2) or SnCl2 reduction | Reduction of nitro to amino group | High yield, >90% |
| 4 | Alkylation with bromoacetic acid or ester, base (e.g., K2CO3) in DMF | N1-alkylation to introduce acetic acid moiety | Moderate to good yield (60-80%) |
| 5 | Hydrolysis of ester (if ester used) under acidic/basic conditions | Conversion to free acid | Quantitative |
Analytical Data and Purification
- The crude products are typically purified by column chromatography using silica gel with solvent systems such as hexane/ethyl acetate mixtures.
- Drying agents like anhydrous sodium sulfate are used to remove moisture from organic extracts.
- Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Key Reagents | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Cyclobutyl hydrazine, β-ketoester | Reflux EtOH | 70-85 | 3-cyclobutyl-1H-pyrazole |
| 2 | Electrophilic substitution (nitration) | HNO3/H2SO4 | 0-5 °C | Variable | 5-nitro-3-cyclobutyl-pyrazole |
| 3 | Reduction | Pd/C, H2 or SnCl2 | RT, several hours | >90 | 5-amino-3-cyclobutyl-pyrazole |
| 4 | N-alkylation | Bromoacetic acid/ester, base | DMF, RT or reflux | 60-80 | N1-(acetic acid/ester)-substituted pyrazole |
| 5 | Hydrolysis | Acid/base hydrolysis | RT or reflux | Quantitative | This compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
